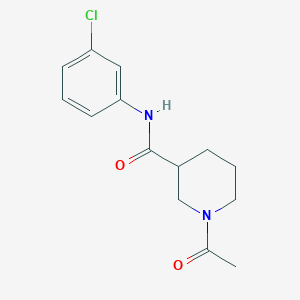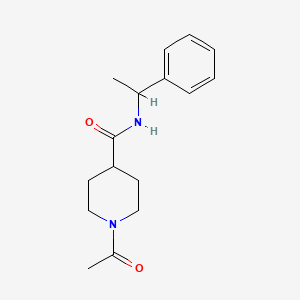
1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. This molecule belongs to the class of piperidine-based compounds and contains a purine ring system, which makes it an interesting target for researchers in medicinal chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood, but it is believed to act by binding to specific targets in cells. Some studies have suggested that it may interact with ion channels and receptors, while others have proposed that it may inhibit enzymes involved in key metabolic pathways. Further research is needed to elucidate the exact mechanism of action of this molecule.
Biochemical and Physiological Effects:
1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, suppress viral replication, and reduce inflammation. It has also been shown to modulate the activity of various ion channels and receptors, which may have implications for the treatment of neurological and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its versatility. It can be easily synthesized and modified to create analogs with different properties. However, one of the limitations of using this molecule is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the development of new analogs with improved properties, such as increased potency or selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurological disorders. Additionally, more research is needed to elucidate its mechanism of action and to identify its specific targets in cells.
Méthodes De Synthèse
The synthesis of 1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine can be achieved through various methods. One of the most commonly used methods involves the reaction of a pyrrolidine derivative with a purine nucleoside. This reaction is usually carried out under mild conditions using appropriate catalysts and solvents. The yield and purity of the product can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. Researchers have also investigated its potential as a modulator of ion channels and receptors, which makes it an interesting target for the development of new drugs for various diseases.
Propriétés
IUPAC Name |
[1-[1-(7H-purin-6-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c28-20(26-7-1-2-8-26)15-4-3-9-27(12-15)16-5-10-25(11-6-16)19-17-18(22-13-21-17)23-14-24-19/h13-16H,1-12H2,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDXIGPTOOILPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(9H-purin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B5305342.png)
![4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5305352.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305363.png)
![6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)


![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5305385.png)

![2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5305413.png)


![3-(2,5-dimethylphenoxy)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5305439.png)
![(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5305441.png)